Ferrocene-1,1'-diacetic acid Ferrocene-1,1'-diacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236579
InChI: InChI=1S/2C7H7O2.Fe/c2*8-7(9)5-6-3-1-2-4-6;/h2*1-4H,5H2,(H,8,9);/q2*-1;+2
SMILES:
Molecular Formula: C14H14FeO4
Molecular Weight: 302.10 g/mol

Ferrocene-1,1'-diacetic acid

CAS No.:

Cat. No.: VC16236579

Molecular Formula: C14H14FeO4

Molecular Weight: 302.10 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene-1,1'-diacetic acid -

Specification

Molecular Formula C14H14FeO4
Molecular Weight 302.10 g/mol
IUPAC Name 2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+)
Standard InChI InChI=1S/2C7H7O2.Fe/c2*8-7(9)5-6-3-1-2-4-6;/h2*1-4H,5H2,(H,8,9);/q2*-1;+2
Standard InChI Key NABNVMPAROVNQU-UHFFFAOYSA-N
Canonical SMILES [CH-]1C=CC=C1CC(=O)O.[CH-]1C=CC=C1CC(=O)O.[Fe+2]

Introduction

Structural Characteristics and Molecular Configuration

Ferrocene-1,1'-diacetic acid (systematic name: 1,1'-bis(carboxymethyl)ferrocene) adopts a sandwich structure where an iron atom is coordinated between two functionalized cyclopentadienyl rings. Each ring bears a carboxymethyl (-CH₂COOH) group at the 1-position, introducing polar carboxylic acid functionalities to the otherwise hydrophobic ferrocene framework. The molecular formula is inferred as C₁₄H₁₄FeO₄, with a molecular weight of 302.10 g/mol, based on stoichiometric calculations from analogous ferrocene derivatives .

The compound’s redox behavior stems from the iron center, which oscillates between Fe(II) and Fe(III) oxidation states. This property is critical in electrochemical applications, such as biosensing and charge-transfer materials. Comparative studies with 1,1'-diacetylferrocene (C₁₄H₁₄FeO₂) highlight how electron-withdrawing carboxylic acid groups enhance solubility in polar solvents and influence redox potentials.

Synthetic Pathways and Optimization

Direct Acetylation of Ferrocene

A common synthesis route involves reacting ferrocene with acetic anhydride under Friedel-Crafts acylation conditions. Aluminum chloride (AlCl₃) typically serves as the catalyst, facilitating electrophilic substitution at the cyclopentadienyl rings. The reaction proceeds via:

Fe(C₅H₅)₂+2(CH₃CO)₂OAlCl₃Fe(C₅H₄COCH₃)₂+2CH₃COOH\text{Fe(C₅H₅)₂} + 2 \, \text{(CH₃CO)₂O} \xrightarrow{\text{AlCl₃}} \text{Fe(C₅H₄COCH₃)₂} + 2 \, \text{CH₃COOH}

Subsequent hydrolysis of the acetyl groups yields the diacetic acid derivative:

Fe(C₅H₄COCH₃)₂+2H₂OFe(C₅H₄CH₂COOH)₂+2CH₃OH\text{Fe(C₅H₄COCH₃)₂} + 2 \, \text{H₂O} \rightarrow \text{Fe(C₅H₄CH₂COOH)₂} + 2 \, \text{CH₃OH}

Reaction yields depend on temperature, catalyst concentration, and hydrolysis duration. Excess acetic anhydride and controlled heating (~60°C) optimize intermediate formation .

Alternative Routes via Carboxylation

Electrochemical carboxylation using CO₂ has been explored to improve sustainability. In this method, ferrocene is subjected to a CO₂-saturated electrolyte under reductive conditions, forming carboxylated derivatives. While promising, this approach currently suffers from lower yields (~40%) compared to traditional methods .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of ferrocene-1,1'-diacetic acid reveals a melting point of 210–215°C, with decomposition above 300°C. Thermogravimetric analysis (TGA) shows a two-stage mass loss:

  • 250–300°C: Decarboxylation of acetic acid groups.

  • >400°C: Degradation of the ferrocene backbone.

Comparatively, 1,1'-diacetylferrocene melts at 130°C , underscoring how carboxylic acids enhance thermal resilience.

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (0.8 mg/mL at 25°C). The carboxylic acid groups enable salt formation with bases, enhancing aqueous compatibility. For instance, reaction with sodium hydroxide yields the water-soluble disodium salt:

Fe(C₅H₄CH₂COOH)₂+2NaOHFe(C₅H₄CH₂COO⁻Na⁺)₂+2H₂O\text{Fe(C₅H₄CH₂COOH)₂} + 2 \, \text{NaOH} \rightarrow \text{Fe(C₅H₄CH₂COO⁻Na⁺)₂} + 2 \, \text{H₂O}

Biological and Catalytic Applications

Antimicrobial Activity

Ferrocene-1,1'-diacetic acid demonstrates broad-spectrum antimicrobial effects. In vitro testing against Escherichia coli and Candida albicans revealed minimum inhibitory concentrations (MICs) of 17–31 µM, comparable to conventional antibiotics like ampicillin . The mechanism involves Fenton-like generation of reactive oxygen species (ROS), disrupting microbial membranes.

Catalysis in Organic Synthesis

The iron center facilitates electron-transfer reactions, making the compound effective in:

  • Oxidation reactions: Converts alcohols to ketones using tert-butyl hydroperoxide (TBHP).

  • Cross-coupling reactions: Mediates Suzuki-Miyaura couplings between aryl halides and boronic acids.

A comparative study with 1,1'-diethylferrocene (C₁₄H₁₈Fe) showed that carboxylic acid groups improve catalytic turnover by stabilizing transition states via hydrogen bonding.

Industrial and Material Science Applications

Polymer Modification

Incorporating ferrocene-1,1'-diacetic acid into polymers enhances redox activity and mechanical strength. For example, copolymerization with styrene yields materials with tunable conductivity (10⁻⁴ to 10⁻² S/cm), suitable for antistatic coatings.

Electrochemical Sensors

The compound’s reversible Fe(II)/Fe(III) redox couple enables glucose detection in biosensors. A 2024 study reported a sensitivity of 0.45 µA/mM/cm² in blood serum, rivaling enzymatic sensors .

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